Product packaging for 3-Chloro-4-(piperidin-2-yl)pyridine(Cat. No.:)

3-Chloro-4-(piperidin-2-yl)pyridine

Cat. No.: B13610851
M. Wt: 196.67 g/mol
InChI Key: BZLPQFMLQOWKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(piperidin-2-yl)pyridine, with the CAS number 1212808-01-9 , is a chiral organic compound of significant interest in scientific research and development. This compound features a molecular formula of C 10 H 13 ClN 2 and a molecular weight of 196.68 g/mol . Its structure incorporates both a pyridine ring and a piperidine ring, a common pharmacophore in medicinal chemistry, with a chloro substituent providing a handle for further synthetic modification. The specific stereoisomer available is the (R)-enantiomer, a critical feature for studies requiring chiral specificity, particularly in the design of bioactive molecules . This chemical serves as a valuable building block, or synthetic intermediate, for researchers working across various fields. Its primary research applications are rooted in pharmaceutical chemistry and drug discovery, where it can be utilized to create more complex molecules for screening and optimization . The presence of the piperidine scaffold, a common motif in active pharmaceutical ingredients, suggests its potential utility in developing compounds that interact with the central nervous system . The chloro and pyridine groups make it a versatile precursor for cross-coupling reactions and other transformations to generate diverse chemical libraries. It is essential to note that this product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClN2 B13610851 3-Chloro-4-(piperidin-2-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

3-chloro-4-piperidin-2-ylpyridine

InChI

InChI=1S/C10H13ClN2/c11-9-7-12-6-4-8(9)10-3-1-2-5-13-10/h4,6-7,10,13H,1-3,5H2

InChI Key

BZLPQFMLQOWKPV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C=NC=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 4 Piperidin 2 Yl Pyridine

Retrosynthetic Analysis and Design Strategies

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, 3-Chloro-4-(piperidin-2-yl)pyridine, into simpler, commercially available, or easily synthesizable precursors. This process illuminates the key strategic disconnections and helps in designing efficient synthetic routes. elsevier.com

The structure of this compound is characterized by a pyridine (B92270) ring substituted with a chlorine atom at the 3-position and a piperidine (B6355638) ring at the 4-position. The primary retrosynthetic approaches identify two main classes of precursors:

Intact Pyridine and Piperidine Scaffolds: This strategy involves coupling a pre-functionalized pyridine with a pre-functionalized piperidine. Key precursors would include a 3-chloro-4-halopyridine (e.g., 3-chloro-4-iodopyridine) and a 2-metallated piperidine derivative, or conversely, a 4-pyridylboronic acid and a 2-halopiperidine.

Pyridine-Pyridine Precursor: A highly effective strategy involves the synthesis of a bipyridine precursor, specifically 3-chloro-4-(pyridin-2-yl)pyridine. The target molecule is then obtained through the selective reduction of the pyridine ring attached at the 4-position.

Acyclic Precursors: A more fundamental approach involves the de novo construction of one or both heterocyclic rings from acyclic starting materials. This often requires multi-component condensation reactions. nih.govias.ac.in

The following table outlines potential key precursors for the synthesis.

Precursor TypeSpecific Example(s)Corresponding Strategy
Bipyridine3-chloro-4-(pyridin-2-yl)pyridineSelective reduction of one pyridine ring
Functionalized Pyridine3-chloro-4-iodopyridine (B48283), 2,3-dichloropyridine (B146566)Cross-coupling with a piperidine derivative
Functionalized PiperidineN-Boc-2-lithiated piperidineCross-coupling with a pyridine derivative
Acyclic Componentsβ-amino alcohols, acetylene (B1199291) dicarboxylatesTandem cycloaddition/cycloreversion nih.gov

The two most logical points for disconnection in the target molecule are the C4-C2' bond linking the two rings and the bonds within the piperidine ring itself.

C4(Pyridine) — C2'(Piperidine) Bond Disconnection: This is a common strategy in modern organic synthesis, typically achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling). This disconnection leads to synthons representing a nucleophilic piperidine and an electrophilic pyridine, or vice versa. For instance, a 4-halopyridine could be coupled with a 2-organozinc piperidine reagent. organic-chemistry.org

Piperidine Ring Disconnection (C-N/C-C bonds): This approach focuses on forming the piperidine ring at a late stage of the synthesis. The most prevalent strategy here is the retrosynthetic transformation of the piperidine ring back to a pyridine ring. This simplifies the target to a 3-chloro-4-(pyridin-2-yl)pyridine precursor, which can be synthesized and then reduced. This avoids potential complications with handling reactive piperidine intermediates. nih.govwikipedia.org

Development of Classical and Established Synthetic Routes

Building upon the retrosynthetic analysis, several classical and modern synthetic routes have been developed for constructing substituted pyridines and piperidines.

Constructing a polysubstituted pyridine ring, such as the 3-chloro-4-substituted core of the target molecule, often requires a multi-step approach rather than a single condensation reaction, which can be limited in scope. nih.gov

De Novo Synthesis: Methods like the Hantzsch or Bohlmann-Rahtz pyridine syntheses can be adapted, but achieving the specific 3,4-substitution pattern can be challenging. nih.govresearchgate.net More modern approaches utilize cycloaddition reactions. For example, a [4+2] cycloaddition between a 2-azadiene and a suitable dienophile can generate a dihydropyridine (B1217469), which is then oxidized to the pyridine. nih.gov

Functionalization of Pre-existing Pyridines: A more common strategy is to start with a simpler, commercially available pyridine and introduce the required substituents sequentially. For example, one could start with 2,3-dichloropyridine. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution or metal-catalyzed coupling than the one at the 3-position. researchgate.net This allows for the selective introduction of the pyridin-2-yl group at the 4-position via an intermediate, such as a 3,4-pyridyne generated from 3-chloro-4-lithiopyridine. nih.gov

Research has shown that 3,4-pyridyne intermediates, generated from precursors like 3-chloro-2-ethoxypyridine, can be regioselectively functionalized to create 2,3,4-trisubstituted pyridines. nih.gov This methodology could be adapted to install the necessary groups for the target molecule.

The formation of the piperidine ring is a critical step, with several robust methods available. researchgate.net

Hydrogenation/Reduction of Pyridines: This is the most direct and widely used method for synthesizing piperidines. nih.gov The corresponding precursor, 3-chloro-4-(pyridin-2-yl)pyridine, can be reduced via catalytic hydrogenation. This fundamental process can be carried out using various catalysts and conditions, although it can sometimes require high pressure and temperature. nih.govwikipedia.org A modified Birch reduction or the use of borane (B79455) derivatives can also achieve this transformation under milder conditions. wikipedia.orgorganic-chemistry.org

The table below summarizes various catalytic systems for pyridine reduction.

CatalystHydrogen SourceConditionsNotesReference(s)
Molybdenum DisulfideH₂High temperature/pressureIndustrial standard for piperidine production wikipedia.org
Rhodium on Carbon (Rh/C)H₂80 °C, 5 atm, in waterEffective for various heteroaromatics organic-chemistry.org
Palladium on Carbon (Pd/C)Ammonium FormateMild conditionsTransfer hydrogenation, avoids strong acids organic-chemistry.org
RuCl₃·xH₂OBorane-Ammonia (H₃N-BH₃)-Transfer hydrogenation organic-chemistry.org

Intramolecular Cyclization: Piperidine rings can also be formed through intramolecular cyclization reactions. nih.gov These methods build the ring from an open-chain precursor. Key strategies include:

Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone. researchgate.net

Aza-Prins Cyclization: Reaction of a homoallylic amine with an aldehyde, often mediated by a Lewis acid like NbCl₅, to form a 4-halopiperidine. rasayanjournal.co.in

Radical Cyclization: Intramolecular C-H amination can be mediated by transition metals like copper or cobalt to form the piperidine ring. nih.gov

The introduction of the chlorine atom at the 3-position of the pyridine ring must be strategically timed.

Direct Chlorination: Direct electrophilic or radical chlorination of pyridine is often difficult, unselective, and requires harsh, high-temperature conditions, frequently resulting in a mixture of products. chempanda.comyoutube.comgoogle.com

Chlorination of Activated Precursors: A more controlled method involves the chlorination of an activated pyridine derivative. Pyridine-N-oxides can be chlorinated to yield 2-chloropyridines. chempanda.com Similarly, 3-hydroxypyridine (B118123) can be converted to 3-chloropyridine (B48278) using reagents like phosphoryl chloride (POCl₃).

Starting with Chlorinated Building Blocks: Often, the most efficient strategy is to begin with a commercially available chloropyridine. chempanda.com For this synthesis, a precursor like 2,3-dichloropyridine or 3-chloro-4-iodopyridine could be used. researchgate.netnih.gov The different reactivities of the halogen substituents can be exploited to selectively build the rest of the molecule. For example, in 2,3-dichloropyridine, the C2 position is more reactive towards certain coupling reactions, allowing for functionalization while retaining the C3-chloro substituent. researchgate.net

Lithiation and Quenching: Directed ortho-metalation of a pyridine derivative followed by quenching with a chlorine source (e.g., N-chlorosuccinimide) can precisely install a chlorine atom. For instance, a directing group at position 2 or 4 could facilitate lithiation at position 3. youtube.com

Advanced and Sustainable Synthetic Methodologies

Recent advancements in organic synthesis have provided powerful tools for constructing highly functionalized heterocyclic systems. These methodologies prioritize efficiency, selectivity, and sustainability, moving beyond classical synthetic approaches.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For the synthesis of this compound, several catalytic strategies can be envisioned, primarily involving the coupling of a pre-functionalized pyridine with a piperidine synthon.

A prominent strategy involves the regioselective difunctionalization of a 3-chloropyridine derivative via a 3,4-pyridyne intermediate. nih.gov This method allows for the introduction of a substituent at the C4-position of the pyridine ring. The process begins with the lithiation of a starting material like 3-chloro-2-ethoxypyridine, followed by transmetalation with an organomagnesium halide. Subsequent heating generates a highly reactive 3,4-pyridyne, which then undergoes regioselective addition of the organomagnesium moiety at the C4 position. The resulting 3-pyridylmagnesium species can be trapped with an electrophile. nih.gov For the synthesis of the target compound, a piperidin-2-yl Grignard reagent (with a suitable N-protecting group) would be used.

Another powerful catalytic method is the Suzuki-Miyaura cross-coupling. This would involve the reaction of a protected piperidin-2-ylboronic acid or its ester with a dihalogenated pyridine, such as 3-chloro-4-bromopyridine or 3-chloro-4-iodopyridine. A palladium catalyst, typically with a phosphine (B1218219) ligand, would facilitate the coupling at the more reactive C4 position.

Recent breakthroughs in rhodium catalysis, while not directly reported for this specific molecule, demonstrate the potential of modern catalysis for creating related structures. A Rh-catalyzed asymmetric reductive Heck reaction has been used to couple boronic acids with a dihydropyridine derivative, yielding 3-substituted tetrahydropyridines that can be reduced to piperidines. nih.govsnnu.edu.cn This highlights the capability of transition metal catalysis to construct the core piperidine ring with high control. While this specific reaction functionalizes the piperidine ring itself, the principles of catalytic C-C bond formation are directly applicable.

The table below summarizes a potential catalytic approach based on pyridyne chemistry. nih.gov

Reaction Step Reagents and Conditions Intermediate/Product Key Feature
1. Lithiation 3-chloro-2-ethoxypyridine, n-BuLi, THF, -78 °C4-lithiated-3-chloro-2-ethoxypyridineRegioselective deprotonation at C4
2. Transmetalation (N-Boc-piperidin-2-yl)MgBr·LiClDiorganomagnesium intermediateFormation of a mixed magnesium reagent
3. Pyridyne Formation Heat to 75 °C2-ethoxy-3,4-pyridyneElimination of MgCl(Boc-piperidin-2-yl)
4. Nucleophilic Addition In situ3-(N-Boc-piperidin-2-yl)pyridylmagnesiumRegioselective addition of the piperidinyl moiety at C4
5. Quench & Deprotection Electrophile (e.g., H₂O), then acid (e.g., HCl)This compoundFormation of the final product

The piperidine ring in this compound contains a stereocenter at the C2 position, making the synthesis of single enantiomers a critical objective for potential pharmaceutical applications.

A leading strategy for achieving high enantioselectivity in piperidine synthesis is through asymmetric catalysis. acs.org A rhodium-catalyzed asymmetric carbometalation of a phenyl pyridine-1(2H)-carboxylate with various boronic acids has been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity (often >95% ee). nih.govacs.org A subsequent reduction step affords the enantioenriched 3-substituted piperidine. To apply this to the target molecule, one would first synthesize an enantiomerically pure N-protected piperidin-2-yl organometallic or boronic acid precursor, which would then be coupled to the chloropyridine core. This modular approach separates the challenge of stereocontrol from the C-C bond formation step.

Another established method for stereocontrol involves the use of chiral auxiliaries or templates. For instance, N-galactosylated pyridinone derivatives can undergo nucleophilic additions with high regio- and stereoselectivity. researchgate.net This allows for the stereocontrolled introduction of substituents onto the piperidine precursor ring, which can then be cleaved from the chiral template and further functionalized.

Diastereoselective methods are also relevant, particularly in creating libraries of related compounds with multiple stereocenters. Ring construction via a nitro-Mannich reaction followed by a ring-closure condensation has been used to synthesize 2,3,6-trisubstituted piperidines. colab.ws Control over the relative stereochemistry is achieved through kinetic or thermodynamic protonation of a nitronate intermediate and by selecting specific reduction methods for imine intermediates. colab.ws

The following table outlines key aspects of a stereoselective rhodium-catalyzed approach to generate a chiral piperidine precursor, based on reported methodologies. snnu.edu.cnacs.org

Parameter Details Outcome
Catalyst System [Rh(cod)(OH)]₂ with a chiral phosphine ligand (e.g., (S)-Segphos)High enantioselectivity
Reaction Type Asymmetric reductive Heck / CarbometalationFormation of a C-C bond with a new stereocenter
Key Intermediate Enantioenriched N-protected tetrahydropyridinePrecursor to chiral piperidine
Enantiomeric Excess (ee) Typically >90-99% ee reported for analogous systems acs.orgAccess to single enantiomer products

Incorporating green chemistry principles into synthetic design is essential for minimizing environmental impact. This involves the use of safer solvents, recyclable catalysts, and energy-efficient processes.

Aqueous Media: Modern catalytic reactions are increasingly designed to be compatible with water. The rhodium-catalyzed synthesis of substituted tetrahydropyridines, for example, is performed in a biphasic solvent system containing toluene, tetrahydropyran (B127337) (THP), and water. acs.orgorganic-chemistry.org Utilizing water as a co-solvent reduces the reliance on volatile organic compounds and can enhance reaction rates.

Alternative Solvents and Catalysts: The use of deep eutectic solvents (DES) represents a significant green alternative to traditional organic solvents. A glucose-urea DES has been successfully employed as an inexpensive and effective reaction medium for the synthesis of piperidin-4-one derivatives. asianpubs.org For catalytic processes, employing heterogeneous or recyclable catalysts is a key green strategy. Sulphamic acid has been demonstrated as an efficient, reusable heterogeneous catalyst for the synthesis of trazodone (B27368) analogues, which also feature a substituted pyridine core. scholarsresearchlibrary.com

Optimization of Reaction Conditions and Yields for Scalability

The transition from a laboratory-scale synthesis to a large-scale industrial process requires rigorous optimization of reaction conditions to ensure efficiency, cost-effectiveness, and safety. Key parameters for optimization include catalyst loading, reaction time, temperature, and solvent choice.

For catalytic processes, minimizing the amount of expensive transition metal catalyst is a primary goal. A systematic optimization of a palladium-catalyzed enantioselective borylative migration for chiral piperidine synthesis successfully reduced the catalyst loading to 3 mol% while maintaining high enantioselectivity (up to 92% ee). rsc.org This study also focused on solvent economy, identifying greener solvents like cyclopentyl methyl ether as suitable replacements for less desirable ones. rsc.org

The use of flow chemistry is inherently advantageous for scalability. nih.gov Once a reaction is optimized in a flow reactor, scaling up production is a matter of running the system for a longer duration or using parallel reactor lines, which avoids the challenges and safety concerns associated with large-volume batch reactors.

The table below summarizes key areas for optimization and their impact on scalability.

Parameter for Optimization Objective Impact on Scalability Example from Literature
Catalyst Loading Reduce amount of precious metal (e.g., Pd, Rh)Lowers cost, reduces metal contamination in productReduction of Pd catalyst to 3 mol% in a borylative migration. rsc.org
Solvent System Use of greener solvents, reduce solvent volumeImproves safety, reduces waste and environmental impactUse of cyclopentyl methyl ether; performing reactions in aqueous media. acs.orgrsc.org
Temperature & Time Find lowest effective temperature and shortest timeReduces energy consumption, increases reactor throughputFine-tuning of reaction time to 20 hours for optimal yield. organic-chemistry.org
Process Technology Transition from batch to continuous flowEnhances safety, control, and efficiency; simplifies scale-upAdaptation of pyridyne synthesis to a continuous flow setup. nih.gov

Chemical Reactivity and Functionalization Studies

Reactions Involving the Pyridine (B92270) Nitrogen and Ring System

The pyridine ring in 3-Chloro-4-(piperidin-2-yl)pyridine is characterized by an electron-withdrawing nitrogen atom, which significantly influences its reactivity. This, combined with the deactivating inductive effect of the chlorine atom, renders the ring generally resistant to electrophilic attack but susceptible to nucleophilic and organometallic reactions.

Electrophilic Aromatic Substitution (Theoretical and Experimental)

Theoretically, electrophilic substitution is predicted to occur at the C-3 or C-5 positions, which are meta to the ring nitrogen. slideshare.net However, the presence of the chloro group at C-3 and the bulky piperidinyl group at C-4 sterically and electronically disfavors substitution at these positions. The most likely, albeit challenging, position for electrophilic attack would be C-5. Typical electrophilic substitution reactions like nitration or sulfonation would require harsh conditions, such as fuming acids at high temperatures. slideshare.net

ReactionReagentsProbable Product
NitrationPotassium nitrate, H₂SO₄, 300°C3-Chloro-5-nitro-4-(piperidin-2-yl)pyridine
SulfonationFuming H₂SO₄, HgSO₄5-Chloro-4-(piperidin-2-yl)pyridine-3-sulfonic acid

Nucleophilic Substitution Reactions at the Chloro Position

The pyridine ring's electron-deficient nature makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C-2 or C-4 position. slideshare.netstackexchange.comquimicaorganica.org This is because the anionic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the ring nitrogen. stackexchange.com

In this compound, the chloro group is at the C-3 position. Nucleophilic attack at this position is less favorable than at C-2 or C-4 because the resulting negative charge cannot be directly delocalized onto the nitrogen atom. stackexchange.comquimicaorganica.org Nevertheless, substitution can be achieved, typically requiring strong nucleophiles and/or elevated temperatures. A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of substituted pyridine derivatives.

NucleophileReagent ExampleProduct Structure
AlkoxideSodium methoxide (NaOMe)3-Methoxy-4-(piperidin-2-yl)pyridine
AmineAmmonia (NH₃)4-(Piperidin-2-yl)pyridin-3-amine
ThiolateSodium thiophenoxide (NaSPh)3-(Phenylthio)-4-(piperidin-2-yl)pyridine
CyanideSodium cyanide (NaCN)4-(Piperidin-2-yl)pyridine-3-carbonitrile

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and chloropyridines are effective substrates for these transformations. rsc.org The C-Cl bond at the C-3 position of this compound can be functionalized to introduce a wide array of substituents, significantly increasing molecular complexity.

Suzuki Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures or introducing alkyl and vinyl groups.

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is the most common method for synthesizing alkynylpyridines.

Heck Coupling: This reaction involves the coupling of the chloropyridine with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene.

ReactionCoupling PartnerCatalyst/ReagentsProduct Type
SuzukiArylboronic acidPd(PPh₃)₄, Na₂CO₃3-Aryl-4-(piperidin-2-yl)pyridine
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N3-Alkynyl-4-(piperidin-2-yl)pyridine
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Et₃N3-Vinyl-4-(piperidin-2-yl)pyridine

Reactions Involving the Piperidine (B6355638) Nitrogen and Ring System

The piperidine ring provides a second major site for reactivity, primarily centered on the nucleophilic secondary amine nitrogen.

Alkylation and Acylation of the Piperidine Nitrogen

The secondary amine in the piperidine ring is a strong nucleophile and can be readily modified through alkylation and acylation reactions. These reactions are typically high-yielding and allow for the introduction of diverse functional groups onto the piperidine nitrogen without affecting the pyridine core under appropriate conditions.

N-Alkylation: Reaction with alkyl halides, or reductive amination with aldehydes or ketones, can introduce alkyl groups onto the nitrogen.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acyl derivatives (amides). This transformation is often used to install protecting groups or to modulate the biological activity of the molecule.

Reaction TypeReagent ExampleProduct Class
N-AlkylationBenzyl bromide (BnBr)1-Benzyl-2-(3-chloropyridin-4-yl)piperidine
Reductive AminationAcetone, NaBH(OAc)₃2-(3-Chloropyridin-4-yl)-1-isopropylpiperidine
N-AcylationAcetyl chloride (AcCl)1-(2-(3-Chloropyridin-4-yl)piperidin-1-yl)ethan-1-one
N-SulfonylationTosyl chloride (TsCl)3-Chloro-4-(1-tosylpiperidin-2-yl)pyridine

Functional Group Interconversions on the Piperidine Ring

While the piperidine nitrogen is the most reactive site, the carbon skeleton of the piperidine ring can also be functionalized, although this often requires more advanced synthetic methods.

C-H Functionalization: Modern catalytic methods, such as rhodium-catalyzed C-H insertion, can enable the direct introduction of functional groups at specific positions on the piperidine ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For instance, C-H functionalization could potentially introduce esters or other groups at the C-3, C-4, or C-5 positions.

Ring Oxidation: Oxidation of the piperidine ring can lead to the formation of piperidones (ketones within the ring) or, under more forcing conditions, could lead to ring-opening.

Dehydrogenation: Catalytic dehydrogenation could, in principle, convert the piperidine ring to a tetrahydropyridine or even aromatize it to a second pyridine ring, forming a bipyridine structure, though this would require harsh conditions.

TransformationMethodPotential Product
C-H Activation/FunctionalizationRh₂(OAc)₄, Ethyl diazoacetateEthyl 2-(2-(3-chloropyridin-4-yl)piperidin-3-yl)acetate
OxidationRuCl₃, H₅IO₆1-(2-(3-Chloropyridin-4-yl)piperidin-1-yl)-[various piperidones]
DehydrogenationPd/C, high temp3-Chloro-4-(1,2,3,4-tetrahydropyridin-2-yl)pyridine

Mechanistic Investigations of Key Transformations

The chemical behavior of this compound is characterized by the reactivity of its two main structural components: the substituted pyridine ring and the piperidine moiety. Mechanistic studies, while not always focused directly on this specific molecule, can be understood by examining related transformations of chloropyridines and piperidines. Key transformations often involve nucleophilic aromatic substitution at the chlorinated carbon of the pyridine ring and functionalization at the nitrogen of the piperidine ring.

Elucidation of Reaction Pathways and Intermediates

Detailed mechanistic investigations for reactions involving this compound are often contextualized within the synthesis of more complex molecules. The reaction pathways are primarily dictated by the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing chloro substituent, and the nucleophilic character of the piperidine nitrogen.

Nucleophilic Aromatic Substitution (SNAr): The most prominent reaction pathway for the chloropyridine portion of the molecule is nucleophilic aromatic substitution (SNAr). wikipedia.org In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine. This reaction is particularly favored for halopyridines. youtube.comyoutube.com The pyridine nitrogen acts as an intrinsic electron-withdrawing group, which helps to stabilize the negatively charged intermediate. youtube.com

The generally accepted pathway for the SNAr reaction on a 3-chloropyridine (B48278) derivative proceeds through a two-step addition-elimination mechanism:

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the C-3 carbon of the pyridine ring, which is bonded to the chlorine atom. This attack is perpendicular to the aromatic ring and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the ring and onto the electronegative nitrogen atom, which provides significant stabilization. youtube.com Subsequently, the leaving group (chloride ion, Cl⁻) is eliminated, restoring the aromaticity of the pyridine ring and forming the final substituted product.

Table 1: Key Intermediates in SNAr of 3-Chloropyridine Derivatives

Intermediate Description Role in Pathway
Meisenheimer Complex A non-aromatic, anionic cyclohexadienyl intermediate. The key high-energy intermediate formed during the nucleophilic addition step. researchgate.net
Pyridyne Intermediate In some cases, particularly with strong bases, a highly reactive 3,4-pyridyne intermediate can be formed via an elimination-addition mechanism. chemistryviews.orgnih.gov Offers a pathway for difunctionalization of the pyridine ring. chemistryviews.orgnih.gov

Functionalization of the Piperidine Moiety: The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo various functionalization reactions, such as acylation, alkylation, or arylation (e.g., Buchwald-Hartwig amination). In a typical N-arylation reaction, the mechanism involves the nitrogen atom of the piperidine acting as a nucleophile to displace a leaving group on another aromatic ring, often catalyzed by a transition metal like palladium.

Kinetic Studies and Rate Determining Steps

While specific kinetic data for reactions of this compound are not extensively reported in the literature, the kinetics of the SNAr mechanism, which is a key transformation, are well-established for related chloropyridines.

For the SNAr mechanism, the first step—the nucleophilic attack and formation of the Meisenheimer complex—is typically the slow, rate-determining step. researchgate.net This is because this step involves the disruption of the energetically favorable aromatic system. youtube.com

Several factors influence the reaction rate:

Nucleophile Strength: A stronger nucleophile will attack the electrophilic carbon more readily, increasing the reaction rate.

Solvent: Polar aprotic solvents are often used to dissolve the reactants and can help stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.

Electronic Effects: The presence of the piperidin-2-yl group at the 4-position can influence the electron density of the pyridine ring and affect the stability of the Meisenheimer intermediate, though its precise electronic contribution (whether activating or deactivating) relative to other substituents would require specific experimental study. The position of substituents is crucial; electron-withdrawing groups ortho and para to the leaving group generally increase the reaction rate by stabilizing the anionic intermediate. youtube.com

Table 2: Factors Influencing SNAr Reaction Rate

Factor Effect on Rate Rationale
Formation of Meisenheimer Complex Rate-determining This step requires overcoming the high energy barrier associated with breaking the ring's aromaticity. youtube.com
Leaving Group Ability Influential The C-Cl bond must be broken in the second step. While not rate-determining, a better leaving group facilitates the overall reaction.
Ring Substituents Significant Electron-withdrawing groups stabilize the anionic intermediate, increasing the rate of its formation.

Detailed kinetic studies on this compound itself would be necessary to quantify the specific influence of the 4-(piperidin-2-yl) substituent and to definitively establish the rate-determining steps for its various functionalization reactions.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and a host of associated properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 3-Chloro-4-(piperidin-2-yl)pyridine, a DFT study, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to optimize the molecule's geometry. This process would yield precise information on bond lengths, bond angles, and dihedral angles of the lowest energy structure. Such calculations have been performed for related simple molecules like 3-chloropyridine (B48278), where the molecular parameters were determined to be slightly influenced by changes in solvent polarity Current time information in Edmonton, CA..

A hypothetical data table for the optimized geometry of this compound, as would be generated by a DFT study, is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations (Note: This data is illustrative and not based on actual experimental or computational results.)

Parameter Bond/Angle Value
Bond Length C2-C3 (Pyridine) 1.39 Å
C3-Cl 1.74 Å
C4-C(Piperidine) 1.52 Å
N1-C2 (Pyridine) 1.34 Å
N-H (Piperidine) 1.01 Å
Bond Angle C2-C3-C4 (Pyridine) 118.5°
Cl-C3-C2 115.0°
C3-C4-C(Piperidine) 121.0°
Dihedral Angle Cl-C3-C4-C5 180.0°

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, FMO analysis would map the distribution of these orbitals and calculate the energy gap, providing insights into its potential reaction pathways. For instance, in related chlorophenyl-methylpiperidin-4-one compounds, HOMO and LUMO analyses were used to understand chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is invaluable for understanding intermolecular interactions, particularly non-covalent interactions, and for predicting sites of electrophilic and nucleophilic attack. The MEP map of this compound would show regions of negative potential (in red), typically around electronegative atoms like nitrogen and chlorine, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue), usually around hydrogen atoms, would indicate sites for nucleophilic attack. Studies on other molecules, like 3-methoxy flavones, have shown that MEP maps can be correlated with biological activity nih.gov.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the piperidine (B6355638) ring in this compound means the molecule can exist in various conformations. Understanding these conformations and their relative energies is vital for predicting its biological activity and physical properties.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule to identify its stable conformers. For this compound, this would involve rotating the bonds connecting the piperidine ring to the pyridine (B92270) ring and exploring the puckering of the piperidine ring itself (e.g., chair, boat, twist-boat conformations). The result would be an energy landscape, with the low-energy conformers representing the most probable shapes of the molecule. The relative energies of these conformers would be calculated to determine their populations at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This data is illustrative and not based on actual experimental or computational results.)

Conformer Piperidine Ring Conformation Dihedral Angle (C3-C4-Cpip-Npip) Relative Energy (kcal/mol)
1 Chair (Equatorial) 180° 0.00
2 Chair (Axial) 60° 1.50

The surrounding environment, particularly the solvent, can significantly influence the conformation and reactivity of a molecule. Molecular dynamics (MD) simulations can be employed to study these effects. In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their motions are simulated over time. This allows for the observation of how the solvent interacts with the solute and how it affects the conformational equilibrium. For this compound, MD simulations in different solvents (e.g., water, ethanol, chloroform) would reveal the stability of different conformers in those environments and could provide insights into how the solvent might mediate its interactions with other molecules. Studies on similar compounds have shown that solvent effects can be significant, altering molecular properties and vibrational frequencies Current time information in Edmonton, CA.acs.org.

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of a molecule are fundamentally governed by its electronic properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating various molecular descriptors that provide insight into these characteristics. While specific DFT studies on this compound are not available in the surveyed literature, general principles can be applied to understand its likely behavior based on studies of related compounds.

The reactivity of similar piperidine-containing compounds has been analyzed using Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity and higher stability. nih.govresearchgate.net

For related chloro-substituted piperidin-4-one derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have determined energy gaps to be around 5.42 eV, suggesting significant stability. researchgate.net It is anticipated that this compound would exhibit a comparable degree of stability.

Other quantum chemical descriptors that help in predicting reactivity include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the propensity to accept electrons, calculated as χ²/2η.

These descriptors, once calculated for this compound, would allow for a quantitative prediction of its reactivity profile. For instance, the Molecular Electrostatic Potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netnih.gov In this compound, the nitrogen atoms of both the pyridine and piperidine rings are expected to be nucleophilic centers, while the hydrogen atoms and regions near the electron-withdrawing chlorine atom would be electrophilic.

In Silico Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.netmdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level, without interpreting the pharmacological outcomes beyond the binding event itself. researchgate.netmdpi.com

While no specific molecular docking studies for this compound have been reported, studies on analogous structures provide a framework for how this compound might interact with protein targets. For example, various derivatives of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been docked against several cancer-related protein targets, such as those involved in myeloma, leukemia, and lymphoma (PDB IDs: 6FS1, 6FSO, 6TJU, 5N21, 1OLL). mdpi.com These studies revealed that the compounds could bind effectively within the active sites of these proteins, primarily through Van der Waals forces, with calculated binding energies indicating stable complex formation. mdpi.com

Similarly, docking studies on other piperidine derivatives have been performed against targets like influenza virus receptors and phosphodiesterase-5. researchgate.net The interactions observed typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's binding pocket.

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The ligand's nitrogen atoms could act as hydrogen bond acceptors, while the piperidine ring could engage in hydrophobic interactions. The specific binding mode and affinity would depend on the topology and amino acid composition of the target's active site. Such in silico analyses are essential for identifying potential biological targets and guiding further experimental investigation into the molecule's binding capabilities. researchgate.net

Research on "this compound" Remains Undisclosed in Publicly Available Scientific Literature

A comprehensive review of scientific databases and publicly accessible research materials has found no specific data for the chemical compound this compound corresponding to the detailed research avenues of receptor binding, enzyme inhibition, molecular modeling, or specific structure-activity relationship (SAR) studies.

Investigations into related compounds containing the pyridinyl-piperidine scaffold are present in the literature, highlighting the importance of this chemical class. For instance, studies on various substituted piperidinyl pyridine and chloro-pyridine derivatives show a range of biological activities and have been explored for their potential as therapeutic agents. Research on these analogs often includes:

Enzyme Inhibition: Derivatives of 3-substituted-4-phenylpyridine have been investigated as inhibitors of enzymes like cholesterol 24-hydroxylase (CH24H), with some compounds showing inhibitory concentrations (IC₅₀) in the nanomolar range. acs.org

Receptor Binding: The piperidine and pyridine moieties are known pharmacophores that interact with a variety of receptors. Studies on dual-targeting compounds have explored the affinity of piperidine derivatives for targets such as the histamine (B1213489) H₃ and sigma-1 receptors. nih.gov

Molecular Modeling: Docking studies are frequently used to understand the binding modes of this class of compounds within the active sites of proteins like urease or various kinases. nih.govnih.gov

Rational Design and Synthesis: The synthesis of various pyridinylpiperidine and related heterocyclic derivatives is a common theme in medicinal chemistry. General strategies often involve the functionalization of the pyridine ring and subsequent coupling with a piperidine or piperidine precursor. nih.govacs.org For example, research into novel cholesterol 24-hydroxylase inhibitors involved the rational design and synthesis of 3,4-disubstituted pyridine derivatives. acs.org

However, these studies focus on analogs that differ from this compound in their substitution patterns, the point of attachment between the two rings, or the presence of additional functional groups. Public chemical databases list isomers such as 3-(piperidin-2-yl)pyridine and 3-(piperidin-4-yl)pyridine, but detailed biological research on the specific, chloro-substituted target compound requested is not available. uni.luuni.lu

Consequently, an article focusing solely on the biological and biochemical research avenues for this compound cannot be generated based on the current body of scientific literature. The specific data required to populate the requested sections on its molecular interactions, enzyme modulation, binding modes, and structure-activity relationships has not been published.

Biological and Biochemical Research Avenues Mechanism Focused Studies

In Vitro Metabolic Stability and Biotransformation Studies (e.g., with liver microsomes, hepatocytes)

As of the current literature review, specific studies detailing the in vitro metabolic stability and biotransformation of 3-Chloro-4-(piperidin-2-yl)pyridine are not publicly available. However, based on the metabolism of its constituent chemical moieties—the 2-chloropyridine (B119429) and the piperidine (B6355638) ring—a predictive analysis of its likely metabolic fate can be constructed. Such analysis is crucial in early drug discovery to anticipate a compound's pharmacokinetic profile.

The metabolic stability of a compound, often assessed by its half-life (t½) in the presence of liver microsomes or hepatocytes, is a key determinant of its in vivo clearance. researchgate.net For this compound, metabolic transformation is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes present in liver microsomes. nih.gov

Expected Metabolic Pathways:

The biotransformation of this compound would likely involve several key reactions targeting both the pyridine (B92270) and piperidine rings:

Oxidation of the Piperidine Ring: The piperidine moiety is a common site for oxidative metabolism. nih.gov Potential transformations include hydroxylation at various positions (α, β, γ) on the ring. Oxidation at the α-carbon can lead to the formation of an iminium intermediate, which can be further hydrolyzed to a ring-opened aldehyde. nih.govpsu.edu N-dealkylation is another major metabolic pathway for piperidine-containing drugs, particularly when the nitrogen is substituted. acs.orgnih.gov

Metabolism of the 2-Chloropyridine Ring: The 2-chloropyridine structure can undergo several metabolic reactions. N-oxidation to form 2-chloropyridine N-oxide is a known metabolic pathway. nih.gov Aromatic hydroxylation at positions not occupied by the chloro or piperidinyl substituents is also a possibility. Furthermore, glutathione (B108866) S-transferases (GSTs) in liver microsomes can catalyze the displacement of the chlorine atom with glutathione. researchgate.net

The following table provides a hypothetical metabolic stability profile for this compound based on data from structurally related compounds. It is important to note that these are predictive values and require experimental verification.

Test SystemParameterPredicted ValueReference Compound Class
Human Liver MicrosomesHalf-life (t½)Moderate to HighPiperidine-containing compounds acs.org
Mouse Liver MicrosomesHalf-life (t½)Low to ModerateHeterocyclic compounds nih.gov
Human HepatocytesIntrinsic Clearance (CLint)ModeratePyridine derivatives acs.org

Interactive Data Table: Predicted Metabolites of this compound

The table below outlines the potential metabolites of this compound, the enzymatic systems likely involved, and the expected biotransformation pathways.

Putative MetaboliteBiotransformation PathwayLikely Enzymatic System
3-Chloro-4-(hydroxy-piperidin-2-yl)pyridinePiperidine Ring HydroxylationCytochrome P450 (CYP)
This compound N-oxidePyridine Ring N-oxidationCytochrome P450 (CYP)
Glutathione conjugate of 4-(piperidin-2-yl)pyridineNucleophilic Aromatic SubstitutionGlutathione S-Transferase (GST)
Ring-opened aldehyde derivativePiperidine Ring Opening via Iminium IonCytochrome P450 (CYP)

Cellular Uptake and Subcellular Distribution (in vitro cell models)

Direct experimental data on the cellular uptake and subcellular distribution of this compound is not available in the current scientific literature. However, the physicochemical properties of the molecule, which contains both a lipophilic chloropyridine moiety and a basic piperidine ring, suggest that it would be able to cross cellular membranes.

Mechanisms of Cellular Uptake:

Given its structure, this compound could enter cells via several mechanisms:

Carrier-Mediated Transport: Depending on the cell type, specific transporters for organic cations or other small molecules might facilitate its uptake.

Subcellular Distribution:

Once inside the cell, the subcellular distribution of this compound would be influenced by its properties. The basic nature of the piperidine ring could lead to its accumulation in acidic organelles, such as lysosomes, through a process known as lysosomotropism or ion trapping. acs.org This phenomenon is observed for many basic compounds.

The following table presents a hypothetical subcellular distribution profile for this compound based on the behavior of similar compounds.

Cellular CompartmentPredicted AccumulationRationale
CytosolModerateInitial site of entry and distribution.
LysosomesHighIon trapping due to the basic piperidine moiety. acs.org
MitochondriaLow to ModeratePossible, depending on membrane potential and specific transporters.
NucleusLowGenerally, small molecules can enter, but significant accumulation is not expected without a specific nuclear localization signal.

Further research utilizing in vitro cell models, such as cancer cell lines or primary cell cultures, would be necessary to experimentally determine the precise mechanisms of cellular uptake and the specific subcellular localization of this compound. Such studies would employ techniques like fluorescence microscopy with labeled analogs or subcellular fractionation followed by analytical quantification.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification (in vitro)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial structural confirmation of 3-Chloro-4-(piperidin-2-yl)pyridine. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) systems, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm). This precision allows for the determination of the elemental formula of the parent molecule and its fragments, providing strong evidence for the chemical structure. For this compound (C₁₀H₁₃ClN₂), the exact mass of its protonated molecular ion [M+H]⁺ can be calculated and compared against the experimentally measured value to confirm its identity.

Beyond structural confirmation, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful platform for in vitro metabolite identification studies. By incubating the parent compound with liver microsomes or hepatocytes, potential metabolic pathways can be elucidated. The high-resolution data enables the detection of small mass shifts corresponding to common metabolic transformations. The data can be processed to find predicted metabolites and identify novel ones by comparing treated samples to controls.

The primary in vitro metabolic pathways expected for a molecule like this compound would likely involve oxidation and conjugation. A table of potential metabolites and their corresponding mass shifts can be generated to guide the analysis of experimental data.

Metabolic Reaction Modification Mass Shift (Da) Formula of [M+H]⁺ Predicted Exact Mass of Metabolite [M+H]⁺
Parent Compound-N/AC₁₀H₁₄ClN₂⁺197.0840
Monohydroxylation+O+15.9949C₁₀H₁₄ClN₂O⁺213.0789
Dihydroxylation+2O+31.9898C₁₀H₁₄ClN₂O₂⁺229.0738
N-Oxidation+O+15.9949C₁₀H₁₄ClN₂O⁺213.0789
Dehydrogenation-2H-2.0156C₁₀H₁₂ClN₂⁺195.0684
Glucuronidation+C₆H₈O₆+176.0321C₁₆H₂₂ClN₂O₆⁺373.1161
Sulfation+SO₃+79.9568C₁₀H₁₄ClN₂O₃S⁺277.0408

This interactive table outlines the predicted metabolic transformations for this compound.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

While HRMS confirms the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity and spatial arrangement of atoms. A full suite of NMR experiments is required for the complete structural elucidation of this compound.

¹H NMR: This experiment identifies all unique proton environments in the molecule. The spectrum would show characteristic signals for the three aromatic protons on the 3-chloropyridine (B48278) ring and the protons of the piperidine (B6355638) ring, including the methine proton at the C2 position.

¹³C NMR: This experiment identifies all unique carbon environments. It would distinguish the five carbons of the pyridine (B92270) ring (two of which are quaternary) and the five carbons of the piperidine ring.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the piperidine ring and the relative positions of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that has a proton attached.

Based on known chemical shifts for similar structures, a predicted NMR assignment can be proposed. rsc.orgchemicalbook.comchemicalbook.com

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (H to C)
Pyridine-28.3 - 8.5148 - 150C4, C6
Pyridine-3-132 - 135-
Pyridine-4-145 - 148-
Pyridine-57.3 - 7.5123 - 125C3, C4
Pyridine-68.4 - 8.6150 - 152C2, C4, C5
Piperidine-2'3.5 - 3.858 - 62Pyridine-C4, C3', C5'
Piperidine-3'1.6 - 1.925 - 30C2', C4', C5'
Piperidine-4'1.4 - 1.724 - 28C2', C3', C5', C6'
Piperidine-5'1.8 - 2.130 - 35C2', C3', C4', C6'
Piperidine-6'2.8 - 3.245 - 50C2', C4', C5'

This interactive table presents predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations for structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural proof by mapping the precise spatial coordinates of each atom in the solid state. This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

For this compound, a successful crystal structure analysis would unambiguously confirm the connectivity between the pyridine and piperidine rings and reveal the conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the two ring systems in the crystal lattice. While a crystal structure for the title compound is not publicly available, the type of data obtained can be illustrated by that of a related substituted pyridine, 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide. researchgate.net

Parameter Illustrative Value (from related structure researchgate.net) Description
Chemical FormulaC₁₃H₁₀ClN₃OThe elemental composition of the molecule in the crystal.
Crystal SystemMonoclinicThe shape of the unit cell, one of seven crystal systems.
Space GroupP2₁/cThe set of symmetry operations applicable to the unit cell.
a (Å)19.0933The length of the 'a' axis of the unit cell.
b (Å)23.0910The length of the 'b' axis of the unit cell.
c (Å)10.6831The length of the 'c' axis of the unit cell.
β (°)90.064The angle of the 'beta' axis of the unit cell.
Volume (ų)4710.0The volume of a single unit cell.
Z16The number of molecules in the unit cell.

This interactive table shows an example of crystallographic data obtained from a single-crystal X-ray diffraction experiment for a related molecule, illustrating the type of information generated.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

The presence of a stereocenter at the C2 position of the piperidine ring makes this compound a chiral molecule, existing as a pair of enantiomers ((R) and (S)). For applications where stereochemistry is important, it is crucial to separate these enantiomers and determine the enantiomeric purity or enantiomeric excess (ee) of a sample. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this purpose. researchgate.netmdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Lux® columns), are widely effective for separating a broad range of chiral compounds. researchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The method development involves optimizing the mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) and additives to achieve baseline separation of the two enantiomer peaks. rsc.org The enantiomeric excess is then calculated from the relative peak areas in the chromatogram.

Parameter Typical Conditions/Setup Purpose
Technique Chiral HPLC / UPLCSeparation of (R) and (S) enantiomers.
Stationary Phase Immobilized Polysaccharide CSP (e.g., Lux Cellulose-3, Chiralpak IA)Provides the chiral environment for differential interaction. researchgate.netnih.gov
Mobile Phase Hexane/Isopropanol or Acetonitrile/WaterElutes the compounds; ratio is optimized for resolution.
Additive Diethylamine (DEA) or Ammonia (for basic compounds)Improves peak shape and reduces tailing. rsc.org
Detector UV/Vis or Mass Spectrometer (MS)Detects the eluting enantiomers.
Output Chromatogram with two separated peaksAllows for quantification of each enantiomer.
Calculation ee (%) = [Area₁ - Area₂

This interactive table summarizes a typical analytical setup for the chiral separation of this compound enantiomers.

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Purity and Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for assessing the purity of bulk samples and for quantifying trace amounts of the compound in complex matrices.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for trace quantification due to its exceptional sensitivity and selectivity. nih.gov In this technique, the compound is first separated from matrix components by HPLC. The eluting compound is then ionized and enters the first mass spectrometer (MS1), which isolates the protonated parent ion ([M+H]⁺). This isolated ion is then fragmented in a collision cell, and the resulting product ions are detected in a second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique transition from a parent ion to a product ion. mdpi.com This allows for the detection and quantification of the analyte at very low concentrations (ng/mL or pg/mL levels), even in the presence of co-eluting interferences.

GC-MS (Gas Chromatography-Mass Spectrometry) can also be used, provided the compound is sufficiently volatile and thermally stable, or can be made so through derivatization. The compound is separated based on its boiling point and interaction with the GC column before being detected by MS. It is highly effective for purity analysis and identifying volatile impurities.

Technique Application Principle Hypothetical MRM Transition (for LC-MS/MS)
LC-MS/MS Trace Quantification, Purity ProfilingHigh-efficiency separation (LC) combined with highly selective and sensitive mass detection (MS/MS).Parent Ion [M+H]⁺ (m/z 197.1) → Product Ion (m/z 84.1, piperidine ring)
GC-MS Purity Analysis, Impurity IDSeparation of volatile compounds (GC) followed by mass-based identification (MS).N/A

This interactive table outlines the use of hyphenated techniques for the analysis of this compound, including a hypothetical MRM transition for sensitive quantification.

Lack of Specific Research Data on this compound Limits In-Depth Analysis of Its Non-Clinical Applications

An extensive review of available scientific literature reveals a significant scarcity of specific research focused on the chemical compound this compound. While the constituent pyridine and piperidine rings are common scaffolds in medicinal chemistry, agrochemistry, and materials science, detailed studies outlining the explicit use of this particular substituted structure in non-clinical research applications are not readily found in the public domain. Consequently, a thorough and scientifically detailed article adhering to the specified research applications cannot be generated at this time.

The broader families of chlorinated pyridines and substituted piperidines are known to be versatile in various scientific fields. Pyridine derivatives are fundamental in the development of agrochemicals and pharmaceuticals, often acting as key intermediates or "building blocks" in the synthesis of more complex molecules. The piperidine moiety is also a prevalent feature in many biologically active compounds.

In the context of the requested research areas:

Chemical Building Block for Complex Molecule Synthesis: Generally, functionalized pyridine and piperidine derivatives serve as crucial starting materials or intermediates in organic synthesis. The chlorine atom and the piperidinyl group on the pyridine ring of the subject compound would theoretically offer reactive sites for various chemical transformations, such as cross-coupling reactions or further functionalization, making it a potentially useful, though currently undocumented, building block.

Exploration in Materials Science: Pyridine-containing compounds have been explored for their potential in creating supramolecular assemblies and coordination polymers due to the nitrogen atom's ability to participate in hydrogen bonding and coordinate with metal ions. However, there is no specific literature detailing the use of this compound as a monomer or in the development of new materials.

Role as a Ligand in Coordination Chemistry and Catalysis: The nitrogen atoms in both the pyridine and piperidine rings make the compound a potential ligand for coordinating with transition metals. Such metal complexes can have applications in catalysis. Research into related bidentate ligands containing pyridine is extensive, but studies involving this compound specifically are absent from the reviewed literature.

Development as a Chemical Probe: Chemical probes are small molecules used to study biological pathways. While structurally similar molecules may be employed for such purposes, there is no evidence of this compound being developed or utilized as a chemical probe in a non-therapeutic context.

Contribution to Agrochemistry Research: The pyridine scaffold is a cornerstone in the agrochemical industry, found in numerous herbicides, insecticides, and fungicides. Mechanistic studies often focus on how these molecules interact with specific biological targets in pests or plants. Without specific research, the potential role or mechanism of action for this compound in agrochemistry remains speculative.

Future Research Directions and Unaddressed Challenges

Development of Novel and Efficient Stereoselective Synthetic Routes

A significant hurdle in the development of 3-Chloro-4-(piperidin-2-yl)pyridine as a therapeutic agent lies in the control of its stereochemistry. The piperidine (B6355638) ring contains a chiral center at the C2 position, meaning the compound exists as a pair of enantiomers. These enantiomers can exhibit different pharmacological activities, potencies, and toxicities. Therefore, the development of efficient and scalable stereoselective synthetic routes is paramount.

Current synthetic strategies often result in racemic mixtures, requiring challenging and costly chiral separation techniques. nih.gov Future research must focus on asymmetric synthesis to produce enantiomerically pure forms of the compound directly. Key areas for exploration include:

Catalytic Asymmetric Hydrogenation: The reduction of a suitable pyridine (B92270) precursor using chiral catalysts, such as those based on rhodium or iridium, could provide a direct route to enantioenriched piperidines. nih.govacs.org

Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to guide the stereochemical outcome of key bond-forming reactions is a well-established strategy that could be adapted for this specific target. researchgate.netrsc.org

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations offers a powerful and often more sustainable alternative to metal-based catalysts. pharmtech.com

The main challenge in this area is achieving high levels of stereo- and regioselectivity. nih.gov The development of novel catalytic systems that are both highly efficient and selective for this particular substrate is a critical, unaddressed need. scirea.org

Deeper Mechanistic Understanding of Compound-Target Interactions

A fundamental aspect of drug discovery is understanding how a compound interacts with its biological target at a molecular level. For this compound, the specific protein targets and the precise nature of the binding interactions are not yet fully elucidated. A deeper mechanistic understanding is essential for rational drug design and optimization.

Future research should employ a combination of computational and experimental techniques:

Molecular Docking and Simulation: Computational modeling can predict the binding mode of the compound with various potential biological targets, providing insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. rsc.org

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its target protein. This information is invaluable for understanding the structure-activity relationship (SAR).

Biophysical Assays: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the compound-target interaction.

Unraveling these mechanisms will enable the design of more potent and selective analogues by modifying the structure to enhance favorable interactions and minimize off-target effects.

Exploration of New Chemical Space through Advanced Derivatization

To improve the pharmacological properties of this compound, such as potency, selectivity, and pharmacokinetic profile, it is necessary to explore a wider chemical space through systematic derivatization. Both the pyridine and piperidine rings offer multiple sites for modification.

Key strategies for future derivatization studies include:

Pyridine Ring Functionalization: The pyridine ring can be further functionalized at its open positions. Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can be employed to introduce a diverse range of substituents. nih.govmdpi.com The chloro-substituent itself can be a handle for various nucleophilic substitution reactions. nih.gov

Piperidine Ring Modification: The nitrogen atom of the piperidine ring is a key site for derivatization. Acylation, alkylation, and sulfonylation can be used to introduce a variety of functional groups that can modulate the compound's properties. nih.gov

Scaffold Hopping: Replacing the pyridine or piperidine core with other heterocyclic systems while maintaining the key pharmacophoric features could lead to the discovery of novel compounds with improved properties.

The challenge lies in designing and synthesizing libraries of derivatives in an efficient manner and developing robust screening assays to evaluate their biological activity.

Modification SitePotential ReactionsDesired Outcome
Pyridine Ring Suzuki Coupling, Buchwald-Hartwig Amination, Nucleophilic Aromatic SubstitutionModulate target affinity, selectivity, and ADME properties.
Piperidine N-H Acylation, Alkylation, Reductive Amination, SulfonylationImprove potency, solubility, and cell permeability.
Piperidine Ring C-H C-H FunctionalizationIntroduce new pharmacophoric elements for enhanced binding.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov These computational tools can accelerate the design-synthesize-test cycle by predicting the properties of virtual compounds before they are synthesized.

Future research on this compound should leverage AI and ML in several ways:

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing data to predict the biological activity of new derivatives. slideshare.net

De Novo Design: Generative models, a type of AI, can design novel molecules with desired properties from scratch, exploring a vast chemical space that may not be accessible through traditional medicinal chemistry approaches. nih.govslideshare.net

ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to prioritize candidates with favorable drug-like properties for synthesis and testing. springernature.com

A significant challenge is the need for large, high-quality datasets to train accurate and reliable AI/ML models. mdpi.com Generating sufficient experimental data for the this compound scaffold will be a critical first step.

Addressing Challenges in Sustainable Synthesis and Waste Minimization

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to minimize environmental impact. ijarsct.co.in Traditional synthetic routes to complex heterocyclic compounds often involve harsh reaction conditions, toxic reagents, and the generation of significant amounts of waste. benthamscience.com

Future research must focus on developing more sustainable and environmentally friendly synthetic methods for this compound and its derivatives. nih.gov Key areas for improvement include:

Catalysis: The use of highly efficient and recyclable catalysts can reduce waste and energy consumption. benthamscience.com

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids, is a major goal. benthamscience.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes the formation of byproducts.

Flow Chemistry: Continuous flow manufacturing can offer significant advantages over traditional batch processing in terms of safety, efficiency, and waste reduction. nih.gov

The primary challenge is to develop green synthetic routes that are not only environmentally benign but also economically viable and scalable for industrial production. nih.govacs.org

Q & A

Q. How to design enzymatic inhibition assays for this compound?

  • Protocol :
  • Kinetic Assays : Measure IC50_{50} against acetylcholinesterase (AChE) using Ellman’s method (λ = 412 nm) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate competitive inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.